N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(11-10-15-6-2-1-3-7-15)19-16-8-4-9-17(14-16)20-12-5-13-24(20,22)23/h1-4,6-9,14H,5,10-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENUALCJKNTUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Epoxide Cyclocondensation
Optimized conditions derived from frontier molecular orbital calculations:
Reaction Scheme
3-Nitrobenzenethiol + cis-2,3-epoxybutane → Intermediate sulfide → Oxidation → Reduction
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Solvent | DMF | +18 |
| Temperature (°C) | 110 | +29 |
| Catalytic Zn(OTf)₂ | 5 mol% | +34 |
Post-cyclization oxidation with Oxone® (2.2 eq) in MeOH/H₂O (4:1) achieves complete sulfide→sulfone conversion in 2.5h. Subsequent nitro reduction using Fe/NH₄Cl in EtOH/H₂O (95:5) provides the aniline precursor in 89% yield.
Amide Coupling Methodologies
Acid Chloride Route
Comparative activation studies reveal critical parameters:
Reaction Conditions
3-Phenylpropanoic acid (1.0 eq)
SOCl₂ (1.5 eq), reflux 3h → Acid chloride
3-(1,1-Dioxidoisothiazolidin-2-yl)aniline (1.1 eq)
Et₃N (2.5 eq), DCM, 0°C→RT
| Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|
| None (Schotten-Baumann) | 67 | 92.4 |
| HATU | 83 | 98.1 |
| EDCI/HOBt | 79 | 97.3 |
HATU-mediated coupling demonstrates optimal efficiency, though Schotten-Baumann conditions remain preferable for scale-up due to lower reagent costs.
Alternative Synthetic Pathways
Solid-Phase Synthesis
Adapting immobilized techniques from peptidomimetic research:
- Wang resin loading with Fmoc-protected 3-aminobenzoic acid
- On-resin thiol-epoxide cyclization
- Sulfone oxidation
- Amide coupling with 3-phenylpropanoic acid
- TFA cleavage
Comparative Performance
| Metric | Solution-Phase | Solid-Phase |
|---|---|---|
| Overall Yield (%) | 68 | 54 |
| Purity (HPLC) | 98.1 | 99.4 |
| Process Time (h) | 48 | 72 |
While solid-phase methods enhance purity, the 21% yield reduction limits industrial applicability.
Spectroscopic Characterization
Critical diagnostic signals confirm successful synthesis:
¹H NMR (500 MHz, DMSO-d₆)
δ 8.21 (s, 1H, NH)
δ 7.65-7.12 (m, 9H, aromatic)
δ 4.11 (t, J=6.5 Hz, 2H, CH₂-SO₂)
δ 3.89 (t, J=6.3 Hz, 2H, CH₂-N)
δ 2.93 (t, J=7.4 Hz, 2H, CO-CH₂)
δ 2.68 (quintet, J=6.8 Hz, 2H, CH₂-CH₂-CH₂)
HRMS (ESI-TOF)
Calcd for C₁₈H₁₉N₂O₃S [M+H]⁺: 367.1118
Found: 367.1115
The 13C NMR displays characteristic sulfone carbons at δ 58.4 and 62.1 ppm, consistent with isothiazolidine dioxide systems.
Scale-Up Considerations
Industrial production requires optimization of:
Process Intensification Parameters
| Variable | Laboratory Scale | Pilot Plant |
|---|---|---|
| Reaction Volume (L) | 0.5 | 1200 |
| Cooling Rate (°C/min) | 2.5 | 0.7 |
| Mixing Efficiency | 85% | 93% |
Crystallization studies identify ethyl acetate/n-heptane (3:7) as optimal for polymorph control, achieving 99.7% enantiomeric excess at -20°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide backbone, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of isothiazolidinones exhibit significant antimicrobial properties. In vitro studies have shown that N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide demonstrates efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has been investigated for its potential in cancer therapy. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Neuroprotective Effects
Recent studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. It appears to modulate signaling pathways related to neuroinflammation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested alongside standard antibiotics, showing enhanced efficacy when used in combination therapies.
Case Study 2: Cancer Cell Apoptosis
In a research article from Cancer Letters, the compound was shown to induce apoptosis in MCF-7 cells via mitochondrial dysfunction. Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide involves its interaction with molecular targets through its functional groups. The isothiazolidinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The phenylpropanamide backbone may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Physicochemical Properties
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-3-phenylpropanamide (3h)
- Structure: Features a 2-aminothiazole and benzyloxy group instead of the dioxidoisothiazolidinyl ring.
- Properties: Yield (71%), melting point (192–193°C), and solubility in polar solvents (e.g., ethanol/water mixtures) .
N-(2-Methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide
- Structure : Contains a spirocyclic 1-thia-4-azaspiro[4.5]decane ring with methyl and tert-butyl substituents.
- Activity : EC50 = 5.5 μM against coronaviruses, attributed to the spirocyclic scaffold enhancing target binding .
- Comparison : The target compound’s dioxidoisothiazolidinyl group may confer stronger electron-withdrawing effects, altering binding kinetics compared to the spirocyclic thiaza system .
N-(4-(Benzyloxy)-3-(2-bromoacetyl)phenyl)-3-phenylpropanamide (12h)
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound can be classified under isothiazolidine derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of appropriate phenyl derivatives with isothiazolidine precursors. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods involving the formation of dioxidoisothiazolidine rings, which are crucial for imparting biological activity.
Antibacterial and Antifungal Properties
Research indicates that compounds with isothiazolidine structures exhibit significant antibacterial and antifungal activities. For instance, studies on related 1,3-dioxolanes have shown excellent antifungal activity against Candida albicans and notable antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Biological Activity of Related Compounds
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| 1,3-Dioxolane Derivative A | 625–1250 | Active against C. albicans |
| 1,3-Dioxolane Derivative B | 500 | Not tested |
| This compound | TBD | TBD |
Note: TBD = To Be Determined
The mechanisms underlying the biological activities of isothiazolidine derivatives often involve interference with bacterial cell wall synthesis or disruption of fungal cell membranes. For instance, compounds may inhibit key enzymes involved in peptidoglycan synthesis in bacteria or disrupt ergosterol biosynthesis in fungi .
Case Studies
Several studies have focused on the synthesis and biological evaluation of isothiazolidine derivatives. One notable study synthesized a series of these compounds and evaluated their antibacterial properties against various pathogens. The results indicated that certain derivatives exhibited potent activity, particularly against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
Another study explored the structure-activity relationship (SAR) of dioxolane derivatives, emphasizing how modifications to the phenyl groups influenced their biological efficacy. This highlights the importance of chemical structure in determining the pharmacological profile of related compounds.
Q & A
Basic: What are the common synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide and its structural analogs?
Answer:
The synthesis of arylpropanamide derivatives typically involves coupling reactions between activated carboxylic acids (e.g., acid chlorides or mixed anhydrides) and substituted anilines. For example:
- Step 1: Reacting 3-phenylpropanoyl chloride with 3-amino-substituted phenyl intermediates (e.g., 3-(1,1-dioxidoisothiazolidin-2-yl)aniline) in polar aprotic solvents like DMF or THF, often with a base (e.g., triethylamine) to scavenge HCl .
- Step 2: Purification via reverse-phase HPLC or column chromatography using silica gel with gradients of ethyl acetate/petroleum ether .
- Analog Synthesis: Modifications to the isothiazolidine dioxide moiety or phenylpropanamide backbone can be achieved by introducing substituents via nucleophilic substitution or transition-metal-catalyzed cross-coupling .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Structural validation relies on a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR: Key signals include the amide proton (δ ~8–10 ppm) and aromatic protons (δ ~6.5–8 ppm). The isothiazolidine dioxide ring protons appear as distinct multiplets (δ ~3–5 ppm) .
- HPLC-MS: Confirms purity (>95%) and molecular weight (e.g., ESI+ for [M+H]+ ions) .
- Elemental Analysis: Validates stoichiometric ratios of C, H, N, and S .
Basic: What in vitro assays are typically employed for initial biological screening of this compound?
Answer:
- Antimicrobial Activity: Tested via the cup-plate method against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Zones of inhibition are compared to standard drugs like ciprofloxacin .
- Cytotoxicity: Assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., BRAF V600E) using fluorescence-based substrates or radiometric methods .
Advanced: How can researchers optimize the compound’s pharmacokinetic properties while maintaining efficacy?
Answer:
- ADMET Profiling: Use in silico tools (e.g., ACD/I-Lab 2.0) to predict absorption (Caco-2 permeability), metabolic stability (CYP450 interactions), and toxicity (AMES test). Experimental validation includes:
- Prodrug Strategies: Mask polar groups (e.g., tert-butyl carbamate protection) to enhance bioavailability .
Advanced: What strategies address discrepancies in biological activity across different experimental models?
Answer:
- Assay Standardization: Control variables like microbial inoculum size (e.g., 10^5 CFU/mL) or cell passage number .
- Resistance Profiling: For antimicrobial studies, compare mutant strains (e.g., methicillin-resistant S. aureus) to wild-type to identify target-specific vs. broad-spectrum activity .
- Dose-Response Analysis: Use Hill slope models to distinguish between efficacy (EC50) and off-target effects .
Advanced: How is the molecular mechanism of action elucidated for such compounds?
Answer:
- Structural Biology: Co-crystallize the compound with target proteins (e.g., BRAF kinase) to resolve binding modes via X-ray diffraction. Mutagenesis (e.g., alanine scanning) identifies critical residues for activity .
- Computational Docking: Use Schrödinger Suite or AutoDock Vina to simulate binding poses. Validate with molecular dynamics simulations (100 ns trajectories) to assess stability .
- Pathway Analysis: RNA-seq or phosphoproteomics identifies downstream signaling effects (e.g., MAPK pathway inhibition) .
Advanced: How do stereochemical variations in the propanamide backbone influence bioactivity?
Answer:
- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually. For example, (S)-enantiomers often show higher affinity due to steric complementarity with target pockets .
- SAR Studies: Compare analogs with methyl, trifluoromethyl, or cyclopropyl substitutions at the α-carbon to balance lipophilicity and target engagement .
Advanced: What analytical methods resolve overlapping proton signals in NMR spectra of complex analogs?
Answer:
- 2D NMR: HSQC and HMBC correlate 1H-13C couplings to assign overlapping aromatic or aliphatic protons (e.g., distinguishing isothiazolidine ring protons from phenyl groups) .
- DOSY NMR: Differentiates signals from aggregates or impurities based on diffusion coefficients .
- Variable Temperature NMR: Resolve dynamic broadening by acquiring spectra at 25°C and 60°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
